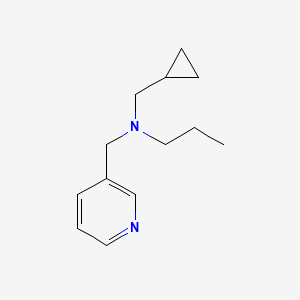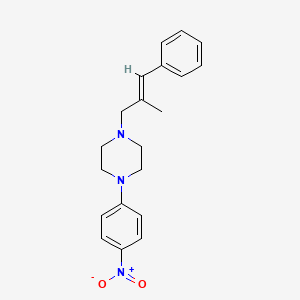
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine
描述
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on MPP.
作用机制
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and other physiological processes. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may also affect the release and reuptake of these neurotransmitters, leading to changes in their activity.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased activity of these neurotransmitters. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its effects on behavior and mood. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its well-established synthesis method and its availability from commercial sources. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied, and its effects on neurotransmitter systems and behavior are well-documented. However, one limitation of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have cytotoxic effects in certain cell types, and caution should be taken when handling this compound.
未来方向
There are many potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine and its effects on neurotransmitter systems and behavior. Additionally, the development of new analogs of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may lead to compounds with improved efficacy and reduced toxicity.
科学研究应用
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitter systems in the brain. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been used in studies investigating the role of serotonin and dopamine in the regulation of behavior and mood. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-17(15-18-5-3-2-4-6-18)16-21-11-13-22(14-12-21)19-7-9-20(10-8-19)23(24)25/h2-10,15H,11-14,16H2,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTKCIHHGAEIBO-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427448 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



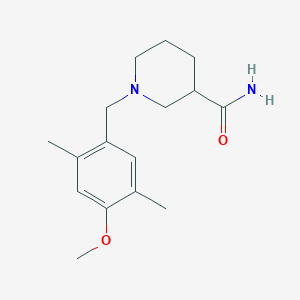

![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)
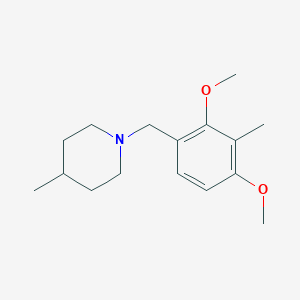
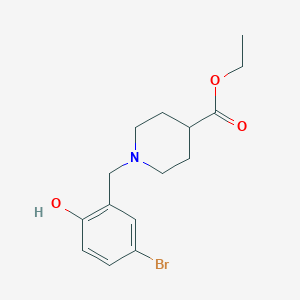
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3851890.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)

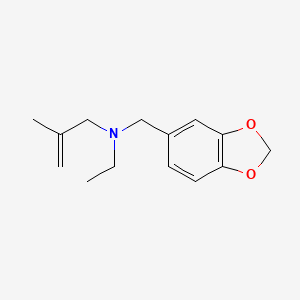
![6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3851926.png)
